molecular formula C16H18ClNO B2979195 (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine CAS No. 1503337-61-8

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B2979195
CAS No.: 1503337-61-8
M. Wt: 275.78
InChI Key: ZBJCTQULHCLGRJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is an organic compound that features a methanamine group attached to a (4-chlorophenyl) and a (2-(propan-2-yloxy)phenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of (4-chlorophenyl)magnesium bromide with 2-(propan-2-yloxy)benzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • (4-Chlorophenyl)[2-(propan-2-yl)phenyl]methanamine
  • (4-Chlorophenyl)[2-(methoxy)phenyl]methanamine
  • (4-Chlorophenyl)[2-(ethoxy)phenyl]methanamine

Uniqueness: (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-(2-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-11(2)19-15-6-4-3-5-14(15)16(18)12-7-9-13(17)10-8-12/h3-11,16H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJCTQULHCLGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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